molecular formula C14H22ClNO2 B1421098 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 72834-32-3

4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No. B1421098
CAS RN: 72834-32-3
M. Wt: 271.78 g/mol
InChI Key: PPKDHOQZDNFFLQ-UHFFFAOYSA-N
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Description

“4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the molecular formula C14H21NO2•HCl . It has a molecular weight of 271.78 . The IUPAC name for this compound is 2-[2-(4-methoxyphenoxy)ethyl]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for “4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is 1S/C14H21NO2.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Biodegradation and Environmental Fate

  • The biodegradation and fate of gasoline ether oxygenates in soil and groundwater have been explored, highlighting microorganisms' ability to aerobically degrade such compounds. This research suggests the environmental persistence and transformation pathways of similar ether compounds could be relevant (Thornton et al., 2020).

Anticancer Drug Development

  • Research on compounds with potential anticancer properties has identified certain structures that exhibit high tumor specificity with minimal toxicity to healthy cells. This approach to drug design could inform the development of therapies using structurally related compounds (Sugita et al., 2017).

Nucleophilic Substitution Reactions

  • Studies on the nucleophilic aromatic substitution reactions offer insights into the chemical behavior and potential synthetic applications of similar compounds. Understanding these reactions can be crucial for designing synthetic pathways for related chemicals (Pietra & Vitali, 1972).

Microbial Degradation

  • The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface provides insights into the environmental degradation processes that might apply to similar ether compounds. Such information is valuable for assessing the environmental impact and remediation strategies of related chemicals (Schmidt et al., 2004).

Safety And Hazards

The safety information available indicates that “4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKDHOQZDNFFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

CAS RN

72834-32-3
Record name Piperidine, 2-[2-(4-methoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72834-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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